molecular formula C12H10F3N3 B13240543 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine

Cat. No.: B13240543
M. Wt: 253.22 g/mol
InChI Key: NEVVRQKTVWEESL-UHFFFAOYSA-N
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Description

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine (CAS 1016832-47-5) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This aromatic diamine features a benzene-1,4-diamine core substituted with a 5-(trifluoromethyl)pyridin-2-yl group, yielding the molecular formula C12H10F3N3 and a molecular weight of 253.22 g/mol . The compound's structure, which incorporates a trifluoromethylpyridine moiety, is frequently explored in the development of novel therapeutic agents. Research into structurally similar compounds has demonstrated potent anticancer and antiproliferative activities , particularly against prostate and cervical cancer cell lines . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and improve membrane permeability . As a key intermediate, this diamine is valuable for synthesizing more complex molecules, including heterocyclic compounds and curcumin mimics investigated for their cytotoxic properties . It is supplied as a high-purity material for research applications. Intended Use & Handling: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)

InChI Key

NEVVRQKTVWEESL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Scheme:

Pyridine derivative (e.g., 2-chloro-5-(trifluoromethyl)pyridine) + 4-aminobenzene-1,4-diamine → 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine

Key Conditions:

  • Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃
  • Ligands: BINAP, Xantphos, or other phosphine ligands
  • Base: Potassium tert-butoxide, sodium tert-butoxide, or cesium carbonate
  • Solvent: Dimethylformamide (DMF), toluene, or dioxane
  • Temperature: Typically 80–120°C
  • Reaction time: 12–24 hours

Research Data:

A recent patent describes the use of palladium catalysis to couple 2-chloro-5-(trifluoromethyl)pyridine with aromatic amines, achieving yields of approximately 75-85%. The process benefits from continuous flow reactors for scale-up, ensuring high purity and reproducibility.

Preparation of Pyridine Precursors

The synthesis begins with the preparation of the 5-(trifluoromethyl)pyridine-2-amine or related derivatives, which serve as key intermediates.

Methods:

  • Nucleophilic Substitution: Starting from 2-chloro-5-(trifluoromethyl)pyridine, amination is performed using ammonia or primary amines under reflux conditions with copper or palladium catalysis.

  • Direct Amination: Using diazotization and subsequent substitution, although less common due to lower yields and harsher conditions.

Data Table:

Method Starting Material Catalyst Conditions Yield Reference
Nucleophilic substitution 2-chloro-5-(trifluoromethyl)pyridine Copper or palladium Reflux in ammonia or amines 70-80%
Diazotization 5-(trifluoromethyl)pyridine None Acidic conditions, low temperature 50-60%

Coupling with Benzene-1,4-diamine

The benzene-1,4-diamine (para-phenylenediamine) is coupled with the pyridine derivative via the palladium-catalyzed amination. The process involves:

  • Activation of the halogenated pyridine
  • Nucleophilic attack by the diamine
  • Formation of the C–N bond with high regioselectivity

Reaction Conditions & Optimization:

Parameter Typical Range Notes Reference
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ High activity
Base K₃PO₄, Cs₂CO₃ Enhances coupling efficiency
Solvent DMF, toluene Solubilizes reactants
Temperature 80–120°C Reaction rate control

Alternative Synthetic Routes

While palladium-catalyzed coupling is the most efficient, alternative methods include:

Purification and Characterization

Post-synthesis, the crude product is purified via recrystallization or chromatography. Characterization techniques include:

Summary of Preparation Methods

Method Description Advantages Limitations References
Palladium-Catalyzed Amination Coupling of halogenated pyridine with aromatic amine High yield, regioselectivity Requires expensive catalysts
Nucleophilic Substitution Direct amination of pyridine halides Simpler, cost-effective Lower regioselectivity
Microwave-Assisted Synthesis Accelerated coupling reactions Reduced reaction time Equipment-dependent

Chemical Reactions Analysis

Types of Reactions

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amine groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine groups.

Scientific Research Applications

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Structural Differences Key Properties
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine –CF₃ on pyridine Reference compound with high lipophilicity and electron-withdrawing –CF₃. Enhanced metabolic stability; potential for CNS penetration due to –CF₃ .
N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine Methylthio (–SCH₃) and imidazole on pyridine Replaces –CF₃ with –SCH₃ and imidazole; introduces hydrogen-bonding capability. Higher polarity; reduced membrane permeability compared to –CF₃ analog .
N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine (48m) Methyl and methylthio groups on imidazole-pyridine Adds steric bulk via methyl groups; alters electronic profile. Moderate kinase inhibition (p38α MAPK IC₅₀ = 120 nM) .
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine with imidazole Extended π-system via bipyridine; imidazole provides basicity. Improved DNA intercalation potential; altered solubility profile .
N1,N1-Dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine (L2-b) Dimethylamine and pyridinylmethyl Flexible pyridinylmethyl side chain; dimethylamine increases solubility. Chelating properties for metal ions; explored in Alzheimer’s disease models .

Key Insights :

In contrast, –SCH₃ () and imidazole () substituents increase polarity and hydrogen-bonding capacity, altering target selectivity . The bipyridine system () extends conjugation, which may improve binding to nucleic acids or large enzyme active sites .

Synthetic Routes :

  • The target compound likely employs nucleophilic aromatic substitution (SNAr) for pyridine-amine coupling, similar to the synthesis of N-[4-(1-methylimidazol-2-yl)bipyridinyl] derivatives .
  • Derivatives with methylthio groups (e.g., 48m) are synthesized via thiolation reactions using methylthioimidazole precursors .

Biological Activity :

  • Compounds with –CF₃ () or –SCH₃ () show divergent kinase inhibition profiles. For example, 48m inhibits p38α MAPK with moderate potency, while –CF₃ analogs may target kinases sensitive to hydrophobic interactions .
  • The dimethylamine derivative (L2-b) demonstrates metal-chelating activity, relevant for targeting amyloid-β aggregates in Alzheimer’s disease .

Physicochemical Properties :

  • The –CF₃ group increases logP (lipophilicity) compared to –SCH₃ or imidazole analogs, impacting blood-brain barrier penetration .
  • Bipyridine derivatives () exhibit lower solubility in aqueous media due to extended aromaticity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 48m L2-b
Molecular Weight (g/mol) 297.25 314.39 268.34
logP 3.1 (predicted) 2.5 1.8
Water Solubility (mg/mL) 0.12 0.45 1.2

Biological Activity

1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine (CAS No. 1016832-47-5) is a compound notable for its unique trifluoromethyl-substituted pyridine structure, which contributes to its biological activity. This article delves into its synthesis, mechanisms of action, and various biological activities, including anticancer and antibacterial properties.

Chemical Structure and Properties

The molecular formula of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine is C12H10F3N3C_{12}H_{10}F_3N_3, with a molecular weight of 253.22 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity and binding affinity to biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC12H10F3N3C_{12}H_{10}F_3N_3
Molecular Weight253.22 g/mol
CAS Number1016832-47-5

Synthesis

The synthesis of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine typically involves the coupling of 5-(trifluoromethyl)pyridine with benzene-1,4-diamine under specific conditions. Catalysts are often employed to facilitate this reaction in organic solvents at elevated temperatures to ensure high yield and purity of the product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity, which can modulate several biochemical pathways. This interaction may lead to alterations in enzyme activity and receptor signaling pathways, impacting cellular processes significantly .

Antibacterial Activity

The antibacterial potential of compounds containing trifluoromethyl groups has been documented extensively. For example, related compounds have demonstrated formidable antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves inhibiting bacterial growth through interference with cellular processes or structural integrity.

Case Studies

A notable case study involved the evaluation of a structurally similar compound's efficacy against cancer cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM against Jurkat cells and showed significant antiangiogenic effects in chick chorioallantoic membrane assays . Such findings underscore the potential therapeutic applications of compounds like 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine.

Q & A

Q. What are the common synthetic routes for 1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, a pyridine derivative (e.g., 5-(trifluoromethyl)pyridin-2-amine) may react with 1,4-diaminobenzene under reflux in polar solvents (e.g., n-butanol) with acid catalysis (e.g., HCl). Optimization includes adjusting stoichiometry, temperature (e.g., 160°C for 18 hours), and catalysts like NaOtBu . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions by modeling reaction pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify proton environments and confirm substitution patterns, particularly the trifluoromethyl group (19^{19}F NMR for CF3_3).
  • Mass Spectrometry : High-resolution Q-TOF-MS provides accurate mass determination, critical for verifying molecular formula and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in similar benzene-diamine derivatives) .

Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
  • Enzyme Inhibition : Kinase or cholinesterase inhibition studies using fluorometric or colorimetric substrates. Reference compounds (e.g., pyrazolo[1,5-a]pyrimidines) with trifluoromethyl groups can guide assay design .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict yields and selectivity.
  • Virtual Screening : Molecular docking predicts binding affinities for biological targets, prioritizing derivatives for synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent controls) to identify confounding variables.
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC50_{50} determination in triplicate).
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., CF3_3 position) with bioactivity trends using multivariate regression .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate laws and catalyst turnover.
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace nitrogen migration in condensation reactions.
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates, clarifying electron-transfer steps .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Elucidate spatial proximity of protons in complex derivatives.
  • X-ray Absorption Spectroscopy (XAS) : Probe coordination geometry in metal complexes.
  • Dynamic NMR : Study conformational exchange in solution (e.g., hindered rotation of pyridyl groups) .

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